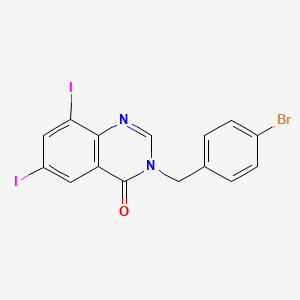

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone

Description

Chemical Structure and Properties 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a halogenated quinazolinone derivative with the molecular formula C₁₅H₉BrI₂N₂O and a molecular weight of 601.96 g/mol. The compound features:

- A 4-bromobenzyl group at position 2.

- Iodine substituents at positions 6 and 8 on the quinazolinone core.

This structure imparts significant steric bulk and lipophilicity, which influence its pharmacokinetic properties and biological interactions.

Aminocarbonylation of halogenated precursors using palladium catalysts.

Cyclization of intermediates with urea-hydrogen peroxide (UHP) or hydrazine hydrate .

Properties

CAS No. |

302913-28-6 |

|---|---|

Molecular Formula |

C15H9BrI2N2O |

Molecular Weight |

566.96 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]-6,8-diiodoquinazolin-4-one |

InChI |

InChI=1S/C15H9BrI2N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2 |

InChI Key |

JWJCJTWAJZSOGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multi-step organic reactions. One common approach starts with the preparation of 4-bromobenzylamine, which is then reacted with 6,8-diiodoquinazolinone under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various types of chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The diiodo groups can be reduced to form mono-iodo or non-iodinated derivatives.

Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets in biological systems. The bromobenzyl and diiodo groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity. This can result in antibacterial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Iodine’s larger atomic radius and higher lipophilicity compared to Br/Cl may enhance membrane permeability but reduce solubility.

- Positional Influence : 6,8-Diiodo substitution likely blocks electrophilic aromatic substitution at these positions, directing further modifications to the 2-position or benzyl group.

2.3. Physicochemical Properties

- Synthetic Complexity : Diiodo derivatives require specialized halogenation conditions, increasing synthesis costs compared to chloro/bromo analogs .

Biological Activity

The compound 3-(4-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone belongs to the quinazolinone class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, reviewing its synthesis, structure-activity relationships (SAR), and its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of This compound can be represented as follows:

This compound features a quinazolinone core with bromine and iodine substituents that significantly influence its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired derivative.

Synthesis Methodology

The synthesis of quinazolinones often employs methods such as:

- Condensation Reactions : Involving amino acids or amines with carbonyl compounds.

- Cyclization Techniques : Utilizing cyclization agents to form the quinazolinone ring.

Recent studies have demonstrated various synthetic pathways that yield high purity and yield of quinazolinone derivatives, which are crucial for biological testing .

Antimicrobial Properties

Research indicates that quinazolinones exhibit significant antimicrobial activity. For instance, derivatives of 4(3H)-quinazolinones have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens such as Candida albicans.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy can be quantified using MIC values. For example:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 16 |

| Other derivatives | C. albicans | 8 |

| Novel analogs | A. niger | 32 |

These values indicate that This compound has promising antibacterial properties, particularly against gram-positive bacteria .

Cytotoxic Effects

In addition to antimicrobial activity, quinazolinones have been evaluated for their cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation has been attributed to its interaction with key molecular targets involved in cell cycle regulation.

Case Studies

-

In Vitro Studies : Various studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of epidermal growth factor receptor (EGFR) signaling.

- Disruption of microtubule dynamics leading to cell cycle arrest.

- In Vivo Efficacy : Animal models have shown that certain quinazolinones can reduce tumor size significantly when administered at specific dosages, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. The presence and position of substituents on the quinazoline ring play a pivotal role in determining activity:

- Bromine and Iodine Substituents : These halogens enhance lipophilicity and may improve binding affinity to target proteins.

- Benzylic Substituents : Such as the 4-bromobenzyl group, which can influence the overall biological profile by modulating interactions with cellular targets .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of This compound suggests good oral bioavailability and low clearance rates in preliminary studies. However, further investigations into its toxicity are necessary to establish safety profiles for potential therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 6,8-disubstituted 4(3H)-quinazolinones?

- Methodological Answer : Two primary approaches dominate synthesis:

- Electrochemical Cyclization : Using 2-aminobenzamides with substituted benzyl chlorides (e.g., 4-bromobenzyl chloride) in an undivided cell with aluminum/carbon electrodes and acetic acid electrolyte. This method avoids high temperatures and transition metals, yielding 4(3H)-quinazolinones at room temperature in good yields (e.g., 6,8-diiodo derivatives) .

- High-Temperature Coupling : Reacting 2-aminobenzamides with benzyl chlorides at elevated temperatures (e.g., 100–120°C) via oxidative cyclization. This method is less energy-efficient and may require metal catalysts .

- Characterization : Products are validated via elemental analysis, IR, and NMR spectroscopy .

Q. How are anti-inflammatory and antimicrobial activities of 3-substituted quinazolinones evaluated experimentally?

- Methodological Answer :

- Anti-inflammatory Screening : Compounds are administered orally/intraperitoneally (50 mg/kg) in rodent models (e.g., carrageenan-induced paw edema). Activity is quantified by % inhibition of inflammation compared to standards like Indomethacin. COX-1/COX-2 selectivity is assessed via enzyme inhibition assays .

- Antimicrobial Testing : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungi (e.g., C. albicans), are used in broth dilution assays. Minimum inhibitory concentrations (MICs) determine potency .

Q. What spectroscopic techniques are critical for characterizing quinazolinone derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH groups in substituted derivatives .

- ¹H/¹³C NMR : Identifies substituent positions (e.g., bromobenzyl protons at δ 4.8–5.2 ppm, aromatic iodines causing deshielding) .

- Elemental Analysis : Validates purity and molecular formula (e.g., C, H, N, Br, I content) .

Advanced Research Questions

Q. How do structural modifications at the 3-position of quinazolinones influence COX-2 selectivity and ulcerogenicity?

- Methodological Answer :

- SAR Insights : Bulky electron-donating groups (e.g., 4-methoxybenzothiazole) at the 3-position enhance COX-2 inhibition (e.g., compound 3e, 80% inhibition) while reducing gastric ulceration compared to COX-1-preferential analogs .

- Contradictions : Halogens (e.g., Cl, Br) at the 7-position improve antifungal activity but may reduce anti-inflammatory efficacy, highlighting target-specific SAR divergence .

- Experimental Design : Use isoform-specific COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in competitive assays to quantify selectivity ratios .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of quinazolinones as antifungals?

- Methodological Answer :

- Pharmacokinetic Optimization : Compounds like UR-9825 (7-Cl derivative) show superior in vitro activity against Candida but require hydrophobicity adjustments to improve half-life (e.g., t₁/₂ = 1 hr in mice vs. 9 hr in rabbits). Formulate with cyclodextrins or liposomal carriers to enhance bioavailability .

- Species-Specific Metabolism : Test compounds in multiple animal models (e.g., mice, rats, rabbits) to identify species with favorable metabolic stability .

Q. How can molecular docking predict the antibacterial activity of 3-substituted quinazolinones?

- Methodological Answer :

- Target Selection : Dock derivatives (e.g., 7-chloro-2-phenyl analogs) into DNA gyrase (PDB: 1KZN) using AutoDockTools. Focus on binding affinity (ΔG) and hydrogen bonding with key residues (e.g., Asp73, Glu50) .

- Validation : Compare docking scores with experimental MICs. Compound 4b (ΔG = -9.2 kcal/mol) showed strong correlation with broad-spectrum activity (MIC = 2 µg/mL against S. aureus) .

Q. What experimental approaches address low solubility of iodinated quinazolinones in pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ surfactants (e.g., Tween-80) or nanoemulsions .

- Prodrug Design : Introduce phosphate esters at the 4-oxo group to enhance aqueous solubility, which are cleaved in vivo by phosphatases .

Data Contradiction Analysis

Q. Why do some 6,8-dihaloquinazolinones exhibit antitumor activity but negligible anti-inflammatory effects?

- Resolution :

- Target Specificity : Antitumor activity (e.g., NCI screening) correlates with DNA intercalation or topoisomerase inhibition, while anti-inflammatory effects require COX-2 binding. Structural features like 2-phenyl groups favor antitumor targets over COX enzymes .

- Biological Context : In vitro cytotoxicity assays (e.g., MTT) may not reflect immune-modulatory pathways relevant to inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.